molecular formula C19H17F3N6O B2875089 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide CAS No. 2034348-04-2

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide

Cat. No.: B2875089
CAS No.: 2034348-04-2
M. Wt: 402.381
InChI Key: RSCUIUASHYXOOW-UHFFFAOYSA-N
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Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core, a piperidine ring, and a trifluoromethyl-substituted pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the quinoxaline core interacts with the active site of the target molecule . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline core, a piperidine ring, and a trifluoromethyl-substituted pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)16-9-17(25-11-24-16)28-7-5-12(6-8-28)26-18(29)15-10-23-13-3-1-2-4-14(13)27-15/h1-4,9-12H,5-8H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCUIUASHYXOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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